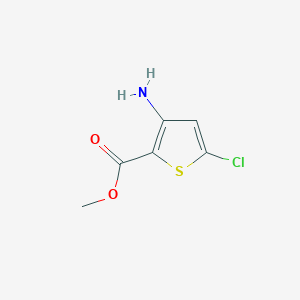![molecular formula C9H16N2OS B8459269 1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) CAS No. 623168-01-4](/img/structure/B8459269.png)
1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Thia-4,8-diazaspiro[45]decan-3-one,2-ethyl-,(2S)-(9ci) is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and two nitrogen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in toluene, with water being removed using a Dean-Stark apparatus .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of mesoporous catalysts can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: Its derivatives have been studied for their anticancer activity against various human cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) involves its interaction with specific molecular targets. For instance, in its role as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking specific receptors in the stomach lining . In anticancer applications, it induces apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar core structure but lacks the ethyl group at the 2-position.
Simufilam (4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one):
Uniqueness
1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci) is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
623168-01-4 |
|---|---|
Fórmula molecular |
C9H16N2OS |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
(2S)-2-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2OS/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
PTGYTOOSXXUACO-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@H]1C(=O)NC2(S1)CCNCC2 |
SMILES canónico |
CCC1C(=O)NC2(S1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Carbamoyl-5-ethyl-1-(2-methoxyethyl)-1H-pyrazol-4-yl]-2-ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridine-3-carboxamide](/img/structure/B8459186.png)

![3-(imidazo[1,2-a]pyridin-8-ylmethyl)isobenzofuran-1(3H)-one](/img/structure/B8459198.png)


![Methyl 4-{[(3-nitrobenzoyl)amino]methyl}benzoate](/img/structure/B8459224.png)
![4-[4-(4-Methoxy-phenyl)-1H-imidazol-2-yl]-piperidine](/img/structure/B8459230.png)



![[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate](/img/structure/B8459287.png)


![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8459312.png)
